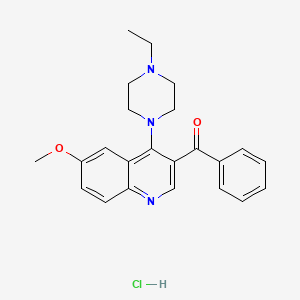

3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

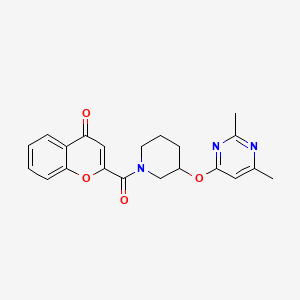

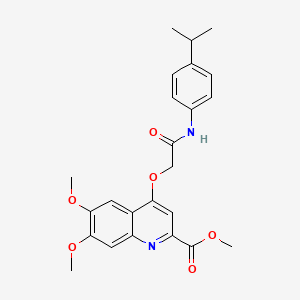

This compound belongs to the class of quinolones, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . Quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .

Molecular Structure Analysis

Quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The reactions of quinolones are diverse and can lead to a variety of heterocyclic compounds . For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The synthesis and structural characterization of quinoline derivatives are foundational in exploring their applications. For instance, the study of synthetic routes leading to hydroxy-substituted aza-analogues of antitumor anthrapyrazoles highlights innovative approaches to creating quinoline-based compounds with potential antitumor activities (Krapcho et al., 1998). Similarly, the development of concise synthesis methods for [1,1′‐Biisoquinoline]‐4,4′‐diol demonstrates the pursuit of novel quinoline derivatives for further chemical modification and potential application in materials science or as pharmacophores (Kapatsina et al., 2009).

Antimicrobial and Antitumor Applications

Quinoline derivatives have been studied extensively for their antimicrobial and antitumor properties. The synthesis of N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide and its evaluation for antibacterial activity represent the exploration of quinoline compounds as potential antimicrobial agents (Shaikh, 2013). Furthermore, novel quinazolinone derivatives have been synthesized and assessed for their antimicrobial activity, showcasing the versatility of quinoline scaffolds in drug discovery (Habib et al., 2012).

Propiedades

IUPAC Name |

[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2.ClH/c1-3-25-11-13-26(14-12-25)22-19-15-18(28-2)9-10-21(19)24-16-20(22)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMJQHIAAIWRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)

![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2473188.png)

![3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide](/img/structure/B2473190.png)